![molecular formula C10H16Cl3NSi B11745822 1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole](/img/structure/B11745822.png)
1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole is an organosilicon compound with the molecular formula C10H16Cl3NSi. It is characterized by the presence of a pyrrole ring substituted with a hexyl chain that terminates in a trichlorosilyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole typically involves the reaction of 1H-pyrrole with 6-bromohexyltrichlorosilane under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The trichlorosilyl group can be oxidized to form silanol derivatives.
Reduction: The pyrrole ring can be reduced under specific conditions to yield corresponding pyrrolidine derivatives.
Substitution: The trichlorosilyl group can participate in nucleophilic substitution reactions to form a variety of organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkoxides or amines under anhydrous conditions.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Medicine: Investigated for its role in the synthesis of silicon-based pharmaceuticals.
Industry: Utilized in the production of silicon-based coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of 1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole involves its ability to undergo various chemical transformations due to the reactive trichlorosilyl group. This group can form strong bonds with other molecules, facilitating the formation of complex structures. The pyrrole ring can interact with biological targets, potentially influencing biochemical pathways and molecular interactions .
Comparison with Similar Compounds
1,6-Bis(trichlorosilyl)hexane: Another organosilicon compound with similar applications in materials science and organic synthesis.
1-(Trimethylsilyl)pyrrole: A compound with a trimethylsilyl group instead of a trichlorosilyl group, used in similar synthetic applications.
Uniqueness: 1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole is unique due to the presence of both a pyrrole ring and a trichlorosilyl group, which imparts distinct reactivity and versatility in chemical transformations.
Properties
Molecular Formula |
C10H16Cl3NSi |
|---|---|
Molecular Weight |
284.7 g/mol |
IUPAC Name |
trichloro(6-pyrrol-1-ylhexyl)silane |
InChI |
InChI=1S/C10H16Cl3NSi/c11-15(12,13)10-6-2-1-3-7-14-8-4-5-9-14/h4-5,8-9H,1-3,6-7,10H2 |
InChI Key |
CULSYQPTMIPKBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCCCCC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11745740.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11745741.png)
![[1-(4-Hydroxy-6-methyl-2-oxo-pyran-3-yl)ethylideneamino]thiourea](/img/structure/B11745754.png)
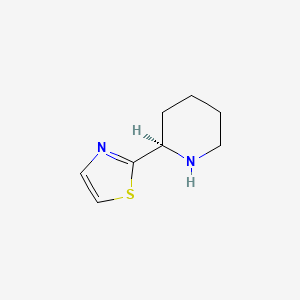
![4-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11745762.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11745763.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11745772.png)
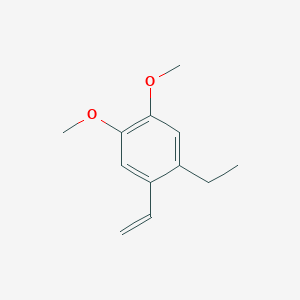
![(3-methylbutyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11745779.png)

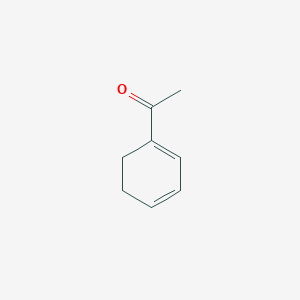
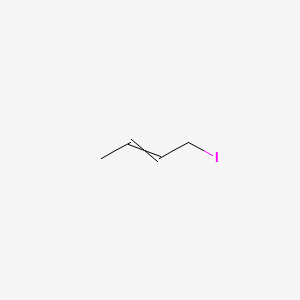
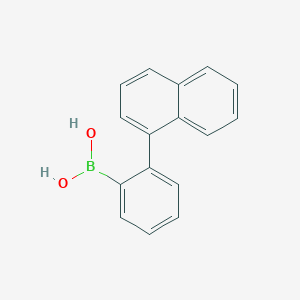
![1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11745820.png)
